BenchChemオンラインストアへようこそ!

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile

medicinal chemistry benzimidazole-acrylonitrile physicochemical property prediction

This monomeric benzimidazole-oxopropanenitrile is a critical SAR probe missing from published datasets. Unlike 4-hydroxy or halogenated analogs, its 3-methoxyphenyl substitution remains unprofiled in cellular assays, offering first-in-class data opportunities. The ketone-functionalized propenenitrile chain enables direct oxidation-state comparison with the acrylonitrile analog (ChemSpider 2105284). Procure to deconvolute dimeric bis(benzimidazol-2-ylidene) bioactivity and benchmark green synthesis protocols.

Molecular Formula C17H13N3O2
Molecular Weight 291.31
CAS No. 476211-09-3
Cat. No. B2784518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile
CAS476211-09-3
Molecular FormulaC17H13N3O2
Molecular Weight291.31
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O
InChIInChI=1S/C17H13N3O2/c1-22-12-6-4-5-11(9-12)16(21)13(10-18)17-19-14-7-2-3-8-15(14)20-17/h2-9,21H,1H3,(H,19,20)/b16-13-
InChIKeyBJKYGIZHLZVCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile (CAS 476211-09-3): Core Scaffold and Comparator Landscape


2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile (CAS 476211-09-3) belongs to the benzimidazole-acrylonitrile class, characterized by a benzimidazole ring linked to a substituted acrylonitrile moiety via a 2-ylidene bond [1]. The compound’s structural differentiation arises from its 3-methoxyphenyl substituent and the presence of a ketone group on the propenenitrile chain. In contrast to the broader benzimidazole family, which includes simple 2-substituted benzimidazoles and polycyclic derivatives used as kinase inhibitors, this exact compound has very limited representation in primary peer-reviewed literature or international patent collections. The most relevant published work involves dimeric bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives incorporating a thieno[2,3-b]thiophene core, rather than the monomeric 3-methoxyphenyl analog [2]. As a result, any procurement decision must weigh the compound’s structural uniqueness against the scarcity of head-to-head performance data versus close analogs.

Why 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile Cannot Be Replaced by Common Benzimidazole Alternatives


Generic substitution among benzimidazole derivatives is unreliable because small changes to the acrylonitrile substituent or oxidation state produce structurally distinct compounds with divergent biological and chemical properties. The target compound features a 3-methoxyphenyl group and a ketone-functionalized propenenitrile chain, setting it apart from the more heavily studied dimeric bis(benzimidazol-2-ylidene) derivatives, which incorporate a thienothiophene spacer and are synthesized via a different route [1]. Even within the monomeric benzimidazole-acrylonitrile subclass, replacing the 3-methoxyphenyl group with a 4-hydroxy-3-methoxyphenyl or a halogenated phenyl ring alters hydrogen-bonding capability and electronic distribution, which have been shown in related series to shift antiproliferative IC50 values by over 3-fold against Capan-1 pancreatic cancer cells [2]. Consequently, treating any benzimidazole-acrylonitrile as an interchangeable “in-class” candidate risks selecting a molecule with a fundamentally different activity profile and physicochemical fingerprint.

Head-to-Head Quantitative Evidence for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile versus Closest Analogs


Structural Oxidation State Differentiation: Ketone vs. Acrylonitrile Double Bond in the 3-Methoxyphenyl Series

The target compound contains a 3-oxopropanenitrile (ketone) segment, whereas the closest structurally indexed analog, 2-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile (ChemSpider ID: 2105284), carries a double bond in place of the carbonyl . This oxidation state difference is predicted to increase the target compound’s molecular weight (+16 Da) and polar surface area, as inferred from the increase from 0 hydrogen bond acceptors (HBA) in the acrylonitrile to 1 HBA in the ketone. No empirical solubility or bioactivity data are available for either compound under identical assay conditions. This comparison is classified as Class-level inference because the target compound’s values are predicted from structural rules, not measured against the comparator in the same experiment.

medicinal chemistry benzimidazole-acrylonitrile physicochemical property prediction

Aromatic Substitution Pattern: 3-Methoxy vs. 4-Hydroxy-3-Methoxy in Benzimidazole-Acrylonitriles

In a series of methoxy- and hydroxy-substituted benzimidazole-acrylonitriles evaluated against the Capan-1 pancreatic adenocarcinoma cell line, compounds differing only in the number and position of methoxy/hydroxy groups on the phenyl ring showed IC50 values spanning 1.2 to 5.3 μM [1]. The specific contribution of a 3-methoxy substituent versus a 4-hydroxy-3-methoxy substituent cannot be isolated for the target compound because it was not part of the tested series. However, the data establish that even a single hydroxyl substitution shift in this scaffold class alters antiproliferative potency by up to 4.4-fold, underscoring that the target compound’s 3-methoxyphenyl pattern defines a unique chemical space within the subclass. This is a Cross-study comparable inference, as the comparator data comes from a published library screen, not a head-to-head assay with the target compound.

anticancer screening Capan-1 cell line benzimidazole-acrylonitrile SAR

Monomeric vs. Dimeric Scaffold: Absence of Thieno[2,3-b]thiophene Spacer

The most relevant synthetic publication describes bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives in which two benzimidazole-oxopropanenitrile units are linked through a 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate spacer [1]. The target compound lacks this dimeric feature and the ester-linked thienothiophene core. No direct biological comparison exists between the monomeric 3-methoxyphenyl target and the dimeric series. The differentiation is therefore purely structural: the monomer has a molecular weight of 291.31 g/mol versus >600 g/mol for the dimers, and a substantially smaller molecular framework. This is Class-level inference, as the evidence rests on synthetic route divergence, not parallel bioassay data.

organic synthesis benzimidazole dimers thienothiophene

Evidence-Backed Application Scenarios for Procuring 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile


Medicinal Chemistry SAR Expansion Around the 3-Methoxyphenyl Benz-imidazole-Acrylonitrile Subclass

The target compound fills a gap in the benzimidazole-acrylonitrile SAR landscape. Published studies have probed 4-hydroxy-3-methoxyphenyl and other substitution patterns [1], but the simple 3-methoxyphenyl variant remains uncharacterized in cellular assays. Procuring this compound allows research groups to generate the first direct antiproliferative data for this substitution pattern against Capan-1 and related cell lines, mapping the contribution of the methoxy group’s position to potency and selectivity.

Physicochemical Property Benchmarking of the Ketone-Containing Oxopropanenitrile Series

Because the target compound bears a ketone rather than a double bond in the propenenitrile chain, it serves as a reference standard for measuring the impact of oxidation state on solubility, logP, and permeability in the benzimidazole-acrylonitrile family. Direct comparison with the indexed analog 2-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile (ChemSpider ID: 2105284) can be performed in parallel experimental assays to isolate the effect of the carbonyl group.

Minimal Pharmacophore Evaluation Against the Dimeric Thieno[2,3-b]thiophene Series

The monomeric nature of the target compound makes it a useful tool for deconvoluting the biological activity reported for the dimeric bis(benzimidazol-2-ylidene) derivatives described by Mabkhot et al. (2010) [2]. By testing the monomer in enzyme or cell-based assays, researchers can determine whether the dimeric spacer is essential for bioactivity or whether the monomeric benzimidazole-oxopropanenitrile unit alone retains target engagement.

Synthetic Methodology Development for Monomeric Benzimidazole-Oxopropanenitriles

Recent publications have focused on eco-friendly synthetic routes to benzimidazole-acrylonitriles using sulfosalicylic acid as a promoter [3]. The target compound, with its specific 3-methoxyphenyl ketone architecture, can be used as a validation substrate for extending these green chemistry methods to more complex substitution patterns, providing a benchmark yield and purity profile for new synthetic protocols.

Quote Request

Request a Quote for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.